3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one
Overview
Description
Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Coronarin D, a labdane-type diterpene, primarily targets the nuclear factor-kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival .
Mode of Action
Coronarin D inhibits both constitutive and inducible NF-κB pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . It also exerts its antiproliferative action via an activation of the MAPK pathway , notably by a stimulation of ERK/JNK phosphorylation .
Biochemical Pathways
The inhibition of the NF-κB pathway by Coronarin D leads to a decrease in inflammation, invasion, and osteoclastogenesis, as well as an increase in apoptosis . Additionally, the activation of the MAPK pathway, particularly ERK/JNK phosphorylation, leads to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Result of Action
Coronarin D has been shown to potently suppress cell viability in various cell lines, such as the glioblastoma U–251 cell line . It induces G1 arrest by reducing p21 protein and histone H2AX phosphorylation, leading to DNA damage and apoptosis . Furthermore, Coronarin D increases the production of reactive oxygen species, leading to mitochondrial membrane potential depolarization, and subsequently activates caspases and ERK phosphorylation, major mechanisms involved in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronarin D can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the rhizomes of Hedychium coronarium using solvent extraction techniques . The extracted compound is then purified using chromatography methods such as column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Coronarin D typically involves large-scale extraction from Hedychium coronarium rhizomes. The process includes grinding the rhizomes, followed by solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Coronarin D undergoes various chemical reactions, including:
Oxidation: Coronarin D can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Coronarin D into its reduced forms using reagents like sodium borohydride.
Substitution: Coronarin D can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogens, nucleophiles under various conditions depending on the desired product.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Coronarin D is unique among labdane diterpenes due to its potent biological activities. Similar compounds include:
Coronarin C: Another labdane diterpene with similar but less potent biological activities.
Curcumin: A well-known compound from the same family with anti-inflammatory and neuroprotective properties.
Labda-8(17),12-diene-15,16-dial: A related compound with weaker effects on neural stem cell differentiation.
Coronarin D stands out due to its higher potency in promoting astrocytic differentiation and its broader range of biological activities .
Properties
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYYQLXAGIXUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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